![molecular formula C9H16 B14166612 1-Methylbicyclo[3.2.1]octane CAS No. 3673-75-4](/img/structure/B14166612.png)
1-Methylbicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbicyclo[321]octane is an organic compound with the molecular formula C9H16 It belongs to the bicyclic hydrocarbons family and is characterized by a bicyclo[321]octane framework with a methyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method is efficient and allows for the preparation of enantiopure bicyclo[3.2.1]octane systems.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar Diels-Alder reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylbicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the bicyclic structure and the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-Methylbicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Methylbicyclo[3.2.1]octane exerts its effects depends on its chemical structure and the specific reactions it undergoes. The bicyclic framework provides rigidity and stability, influencing its reactivity and interaction with other molecules. The methyl group can participate in various chemical reactions, affecting the overall behavior of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Methylbicyclo[3.2.1]octane: Similar in structure but with the methyl group attached to a different carbon atom.
Bicyclo[3.2.1]octane: The parent compound without the methyl group.
2,3-Bis(methylene)bicyclo[3.2.1]octane: A derivative with additional methylene groups.
Uniqueness: 1-Methylbicyclo[3.2.1]octane is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and potential applications. Its distinct structure allows for the formation of specific derivatives that may not be easily accessible from other similar compounds.
Eigenschaften
CAS-Nummer |
3673-75-4 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
1-methylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16/c1-9-5-2-3-8(7-9)4-6-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
ZKPGBIKQLBHBIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
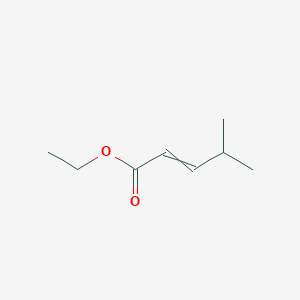
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
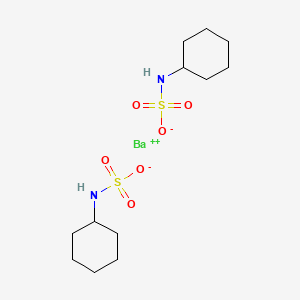
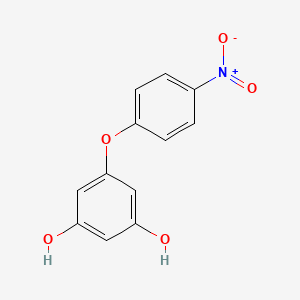
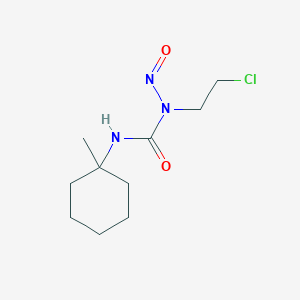
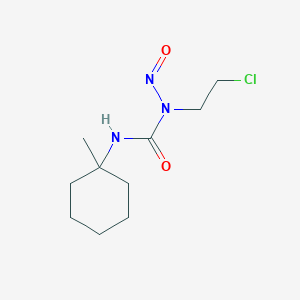
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)
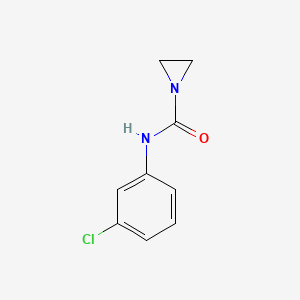
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
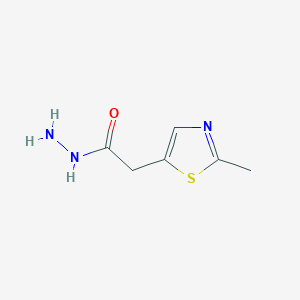
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
